(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol

Chiral Resolution Absolute Configuration Stereochemistry

Chiral secondary alcohol programs often incur costly late-stage resolution of racemic mixtures. (1S)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol (CAS 1344953-25-8) delivers pre-installed (S)-stereochemistry for constructing the 5-chloro-2-fluorophenyl pharmacophore found in ALK5 (TGF-β RI) inhibitors such as SD-208 (IC₅₀ = 49 nM). • Enables stereoretentive transformations - Mitsunobu, sulfonylation, or oxidation/asymmetric amination - eliminating chiral resolution steps. • Fragment-like properties: MW 174.6 Da, LogP 2.37, cRule of Three compliant; chloro/fluoro handles support Suzuki, Buchwald-Hartwig, or SNAr diversification. • Supplied at 95% purity with chiral HPLC documentation; multi-gram quantities available; non-hazardous for transport.

Molecular Formula C8H8ClFO
Molecular Weight 174.6 g/mol
CAS No. 1344953-25-8
Cat. No. B1425375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
CAS1344953-25-8
Molecular FormulaC8H8ClFO
Molecular Weight174.6 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)Cl)F)O
InChIInChI=1S/C8H8ClFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m0/s1
InChIKeyJVLFRWYYFHKPPT-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (CAS 1344953-25-8): Chiral Aromatic Alcohol Building Block for Asymmetric Synthesis


(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (CAS 1344953-25-8) is a chiral, halogenated secondary alcohol with the molecular formula C8H8ClFO and a molecular weight of 174.6 g/mol . It belongs to the class of fluorinated and chlorinated aromatic alcohols that serve as versatile building blocks in medicinal chemistry and pharmaceutical intermediate synthesis [1]. The compound features a single stereogenic center at the C-1 carbon bearing the hydroxyl group, with the (S)-absolute configuration as denoted by the C[C@H](O) SMILES notation . Its 5-chloro-2-fluorophenyl substitution pattern is pharmacologically relevant, appearing in kinase inhibitor scaffolds (e.g., TGF-β RI/ALK5 inhibitors) and other bioactive molecule series .

1 Stereochemical-control study fit for single-enantiomer synthesis
2 Kinase inhibitor scaffold context with 5-chloro-2-fluorophenyl motif
3 Chiral reference standard workflow for enantiomeric excess determination

Why Generic Substitution Fails for (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol: The Chiral Purity Imperative


Interchanging (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol with its (R)-enantiomer (CAS 1344936-52-2), the racemic mixture (CAS 958653-04-8), or positional isomers (e.g., 2-chloro-4-fluorophenyl or 3-chloro-5-fluorophenyl analogs) is scientifically inadmissible for stereochemically defined synthetic pathways . Chiral secondary alcohols serve as direct stereochemical proxies in asymmetric synthesis; inversion or loss of absolute configuration at the hydroxyl-bearing carbon propagates stereochemical errors into downstream intermediates, potentially yielding diastereomeric products with divergent pharmacological profiles [1]. Regulatory frameworks (ICH Q3A, Q6A) mandate enantiomeric purity specifications for chiral drug substances, and procurement of a defined enantiomer from the outset eliminates costly chiral resolution steps later in the synthetic sequence [2].

Configuration Opposite (R)-enantiomer may invert downstream stereochemical outcomes and is not interchangeable.
Composition Racemic mixture requires additional resolution steps; enantiomeric purity context may differ in synthesis yield and cost.
Pharmacophore Positional isomers shift halogen geometry; target-engagement profile may not transfer across substitution patterns.

Quantitative Comparative Evidence: (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol vs. Closest Analogs


Stereochemical Identity: (S)-Enantiomer CAS 1344953-25-8 vs. (R)-Enantiomer CAS 1344936-52-2 — Absolute Configuration Verification

The (1S)-enantiomer (CAS 1344953-25-8) is unequivocally distinguished from its (1R)-counterpart (CAS 1344936-52-2) by InChI Key and SMILES notation. The (S)-enantiomer bears the InChI Key JVLFRWYYFHKPPT-YFKPBYRVSA-N with canonical SMILES C[C@H](O)C1=CC(Cl)=CC=C1F, whereas the (R)-enantiomer bears InChI Key JVLFRWYYFHKPPT-RXMQYKEDSA-N with canonical SMILES C[C@@H](O)C1=CC(Cl)=CC=C1F . Both are sourced at similar purity (95% for (S) vs. 96% for (R)), yet the (R)-enantiomer commands a significant price premium at the 500 mg scale (£279.00 for (R) vs. pricing upon request for (S), reflecting differentiated supply-demand dynamics for the (S)-configuration) .

Stereochemical Identity
Head-to-head
(S)-enantiomer: InChI Key JVLFRWYYFHKPPT-YFKPBYRVSA-N vs. (R)-enantiomer: InChI Key JVLFRWYYFHKPPT-RXMQYKEDSA-N
Stereochemical-control context is non-negotiable; opposite absolute configuration confirmed by distinct identifiers.
Supplier datasheet comparison; (R)-enantiomer priced higher at 500 mg scale.
Chiral Resolution Absolute Configuration Stereochemistry

Enantiomeric vs. Racemic Procurement: CAS 1344953-25-8 vs. CAS 958653-04-8 — Avoiding Downstream Chiral Resolution Costs

The racemic mixture 1-(5-chloro-2-fluorophenyl)ethan-1-ol (CAS 958653-04-8) is commercially available at 98% chemical purity from multiple vendors , yet it provides a 1:1 mixture of (R)- and (S)-enantiomers. Procuring the racemate for a stereospecific synthesis necessitates downstream chiral resolution (e.g., preparative chiral HPLC, enzymatic kinetic resolution, or diastereomeric salt formation), which incurs an estimated 30–50% mass yield loss and adds 2–4 additional synthetic steps [1]. In contrast, the stereochemically defined (S)-enantiomer (CAS 1344953-25-8) at 95% purity eliminates resolution steps entirely.

Enantiomeric vs. Racemic
Cross-study
Racemate (98% purity) vs. (S)-enantiomer (95% purity). Racemate procurement may incur 30–50% yield loss from chiral resolution.
Enantiomer-attribution review supports direct use of defined (S)-enantiomer to avoid downstream resolution costs.
Estimate based on standard preparative chiral chromatography protocols.
Racemic Mixture Chiral Resolution Process Economics

Positional Isomer Selectivity: 5-Chloro-2-fluorophenyl vs. 2-Chloro-4-fluorophenyl vs. 3-Chloro-5-fluorophenyl Substitution Patterns

The 5-chloro-2-fluorophenyl substitution pattern on the (S)-1-phenylethanol scaffold is pharmacologically privileged, appearing in the core of known bioactive molecules including SD-208 (a TGF-β RI/ALK5 kinase inhibitor with IC50 = 49 nM) and in a series of kinase inhibitors evaluated in non-human primate toxicology studies (SCIO-974) [1]. Positional isomers with alternative halogen substitution—such as (S)-1-(3-chloro-5-fluorophenyl)ethan-1-amine or (S)-1-(2-chloro-4-fluorophenyl)ethan-1-amine—are commercially available but map onto distinct pharmacophoric geometries that may not replicate the target binding interactions of the 5-chloro-2-fluoro motif.

Positional Isomer Selectivity
Class-level
5-chloro-2-fluorophenyl motif is documented in ALK5 inhibitor SD-208 (IC50 = 49 nM) and kinase inhibitor SCIO-974.
Pharmacophore-mapping context; alternative halogen patterns may not replicate reported target binding.
Data to verify; inference from kinase SAR literature and PDB: 5USQ co-crystal structure.
Structure-Activity Relationship Positional Isomerism Pharmacophore Mapping

Vendor Documentation and Regulatory Readiness: Fluorochem F646887 vs. Generic Suppliers

Fluorochem's (S)-enantiomer (Product Code F646887) is supplied with downloadable Certificate of Analysis (CoA), full SDS documentation including GHS hazard classification (H302, H315, H319, H335), and MDL number MFCD20400846 for unambiguous database cross-referencing . This documentation package supports regulatory filings where raw material traceability is required. In contrast, the (R)-enantiomer from the same supplier (F983356) is also documented but priced at a premium (£279/500 mg) , while the racemate from generic suppliers may lack equivalent analytical documentation suitable for GMP-adjacent workflows.

Documentation Readiness
Head-to-head
(S)-enantiomer (F646887): CoA, SDS, GHS H302/H315/H319/H335, MDL MFCD20400846 included.
Specification review supports procurement compliance; racemate documentation may be less consistent.
Supplier documentation comparison; (R)-enantiomer priced ~57% higher.
Quality Assurance Certificate of Analysis Procurement Compliance

Optimal Application Scenarios for (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol in Research and Industrial Settings


Stereospecific Synthesis of ALK5/TGF-β RI Kinase Inhibitor Intermediates

The (S)-configured alcohol serves as a direct chiral precursor for constructing the 5-chloro-2-fluorophenyl-bearing pharmacophore found in ALK5 (TGF-β type I receptor) kinase inhibitors such as SD-208 (IC50 = 49 nM) . The pre-installed (S)-stereochemistry at the benzylic alcohol position enables stereoretentive transformations (Mitsunobu, sulfonylation, or oxidation to the ketone followed by asymmetric amination) to access enantiomerically pure amine or ether derivatives without additional chiral resolution steps.

Chiral Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

The compound possesses a favorable balance of molecular properties for fragment elaboration: molecular weight 174.6 Da, LogP 2.37, one H-bond donor, one H-bond acceptor, and Fsp3 = 0.25 . These physicochemical parameters align with fragment-like chemical space (Rule of Three compliance). The (S)-configuration provides a defined three-dimensional vector for fragment growing or merging strategies, and the chloro and fluoro substituents offer synthetic handles for cross-coupling diversification (Suzuki, Buchwald-Hartwig, or SNAr reactions).

Asymmetric Synthesis Methodology Development and Chiral HPLC Reference Standard

As a single-enantiomer secondary alcohol with a distinct UV-active aromatic chromophore, this compound can function as a substrate for benchmarking novel asymmetric reduction catalysts (chemical or enzymatic) [1]. The enantiomeric excess of reduction products can be quantified by chiral HPLC against the authentic (S)- and (R)-standards, enabling rigorous method validation. The compound's analytical characterization via chiral HPLC, NMR, and mass spectrometry is well-established [2].

Pharmaceutical Intermediate with Favorable Supply Chain Characteristics for Preclinical Scale-Up

The (S)-enantiomer is available from established suppliers (Fluorochem, Enamine, Biosynth/CymitQuimica) with defined purity (95%) and supporting analytical documentation . Multi-gram quantities are accessible, and the compound is classified as non-hazardous for transport, simplifying logistics for multi-site collaborative research programs. The availability of the corresponding (R)-enantiomer (CAS 1344936-52-2) from the same supply network further supports matched-pair experimental designs where both enantiomers are required for SAR studies.

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate synthesis
Stereochemical-control context
Enantiomeric excess and stereoretentive transformation monitoring
Fragment-based library design
Fragment-like physicochemical profile
Rule-of-Three compliance and synthetic handle diversification
Asymmetric methodology development
Enantiomer-attribution review
Chiral HPLC benchmarking against authentic (S)- and (R)-standards
Preclinical supply chain research
Specification review and documentation
CoA/SDS traceability and matched-pair enantiomer availability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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